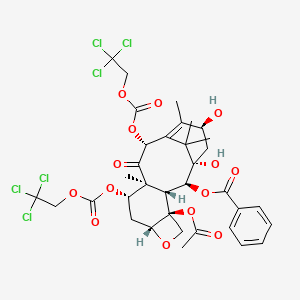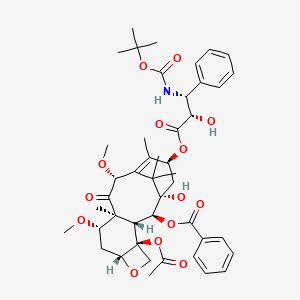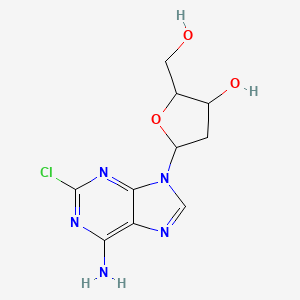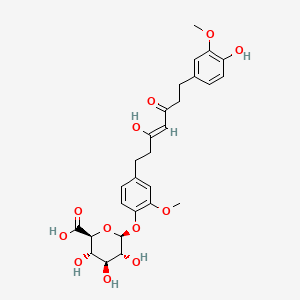
Fluvastatin
概要
説明
フルバスタチンは、主に高コレステロール血症の治療と心血管疾患の予防に使用されるスタチン薬クラスのメンバーです。1982年に特許を取得し、1994年に医療用として承認されました。 フルバスタチンは、完全に合成された最初のHMG-CoA還元酵素阻害剤であり、この治療クラスの真菌由来の薬剤とは構造的に異なります .
科学的研究の応用
Fluvastatin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactions of statins.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Extensively studied for its role in lowering cholesterol levels and preventing cardiovascular diseases. It is also being explored for its potential anti-inflammatory and anti-cancer properties.
Industry: Used in the development of advanced drug delivery systems to enhance its bioavailability and therapeutic efficacy .
作用機序
フルバスタチンは、肝臓酵素ヒドロキシメチルグルタリルコエンザイムA(HMG-CoA)還元酵素を選択的かつ競合的に阻害することによって作用します。この酵素は、HMG-CoAをメバロン酸に変換する役割を担い、コレステロール生合成の律速段階です。 この酵素を阻害することにより、フルバスタチンは肝臓におけるコレステロールの産生を減らし、血液中の低密度リポタンパク質(LDL)コレステロールのレベルを低下させます .
類似の化合物との比較
フルバスタチンは、アトルバスタチン、シンバスタチン、プラバスタチン、ロバスタチンなどの他のスタチンと比較されます。すべてのスタチンはHMG-CoA還元酵素を阻害することによって作用しますが、フルバスタチンは完全に合成された最初のスタチンである点でユニークです。 シトクロムP450酵素によって代謝される可能性が低いため、他のスタチンと比較して薬物相互作用の可能性が低くなっています .
類似の化合物のリスト
- アトルバスタチン
- シンバスタチン
- プラバスタチン
- ロバスタチン
- ロバスタチン
フルバスタチンの独特の合成起源と低い相互作用の可能性により、高コレステロール血症と心血管疾患の治療において貴重な選択肢となっています。
Safety and Hazards
将来の方向性
準備方法
合成ルートと反応条件
フルバスタチンは、重要な中間体の形成を含む複数段階のプロセスによって合成されます
工業生産方法
フルバスタチンの工業生産には、高収率と高純度を確保するために最適化された反応条件を用いた大規模化学合成が用いられます。このプロセスには、最終生成物を単離するために、さまざまな溶媒、触媒、および精製技術の使用が含まれます。 自己乳化薬物送達システム(SMEDDS)などの高度な技術が、フルバスタチンのバイオアベイラビリティを高めるために開発されています .
化学反応の分析
反応の種類
フルバスタチンは、次のようなさまざまな種類の化学反応を起こします。
酸化: フルバスタチンは酸化されてさまざまな代謝産物を生成することができます。
還元: 還元反応は、フルバスタチン分子の官能基を修飾することができます。
一般的な試薬と条件
フルバスタチンを含む反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進するさまざまな触媒が含まれます。 反応は通常、特異性と収率を確保するために、制御された温度とpH条件下で行われます .
主な生成物
これらの反応から生成される主な生成物には、さまざまな酸化されたおよび還元されたフルバスタチンの代謝産物が含まれ、これらは異なる薬理学的特性と活性を有する可能性があります .
科学研究への応用
フルバスタチンは、次のような幅広い科学研究への応用があります。
化学: スタチンの合成と反応を研究するためのモデル化合物として使用されます。
生物学: 細胞プロセスと遺伝子発現への影響について調査されています。
医学: コレステロール値を下げ、心血管疾患を予防する役割について広く研究されています。また、抗炎症作用と抗がん作用の可能性についても研究されています。
類似化合物との比較
Fluvastatin is compared with other statins such as atorvastatin, simvastatin, pravastatin, and rosuvastatin. While all statins work by inhibiting HMG-CoA reductase, this compound is unique in being the first entirely synthetic statin. It has a lower potential for drug interactions compared to other statins, as it is less likely to be metabolized by the cytochrome P450 enzymes .
List of Similar Compounds
- Atorvastatin
- Simvastatin
- Pravastatin
- Rosuvastatin
- Lovastatin
This compound’s distinct synthetic origin and lower interaction potential make it a valuable option in the treatment of hypercholesterolemia and cardiovascular diseases.
特性
IUPAC Name |
(E,3R,5S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FNO4/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30)/b12-11+/t18-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLGEFLZQAZZCD-MCBHFWOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)O)O)O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@H](C[C@H](CC(=O)O)O)O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201020962 | |
| Record name | (3R,5S)-Fluvastatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201020962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Fluvastatin sodium is a competitive inhibitor of HMG-CoA reductase, the rate limiting enzyme that converts 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) to mevalonate, a precursor of sterols, including cholesterol. The inhibition of cholesterol biosynthesis reduces the cholesterol in hepatic cells, which stimulates the synthesis of LDL receptors and thereby increases the uptake of LDL particles. The end result of these biochemical processes is a reduction of the plasma cholesterol concentration., Statins are largely used in clinics in the treatment of patients with cardiovascular diseases for their effect on lowering circulating cholesterol. Lectin-like oxidized low-density lipoprotein (LOX-1), the primary receptor for ox-LDL, plays a central role in the pathogenesis of atherosclerosis and cardiovascular disorders. We have recently shown that chronic exposure of cells to lovastatin disrupts LOX-1 receptor cluster distribution in plasma membranes, leading to a marked loss of LOX-1 function. Here we investigated the molecular mechanism of statin-mediated LOX-1 inhibition and we demonstrate that all tested statins /including fluvastatin/ are able to displace the binding of fluorescent ox-LDL to LOX-1 by a direct interaction with LOX-1 receptors in a cell-based binding assay. Molecular docking simulations confirm the interaction and indicate that statins completely fill the hydrophobic tunnel that crosses the C-type lectin-like (CTLD) recognition domain of LOX-1. Classical molecular dynamics simulation technique applied to the LOX-1 CTLD, considered in the entire receptor structure with or without a statin ligand inside the tunnel, indicates that the presence of a ligand largely increases the dimer stability. Electrophoretic separation and western blot confirm that different statins binding stabilize the dimer assembly of LOX-1 receptors in vivo. The simulative and experimental results allow us to propose a CTLD clamp motion, which enables the receptor-substrate coupling. These findings reveal a novel and significant functional effect of statins., Epidemiological studies suggest that statins (hydroxymethylglutaryl-CoA reductase inhibitors) could reduce the risk of Alzheimer disease. Although one possible explanation is through an effect on beta-amyloid (Abeta) metabolism, its effect remains to be elucidated. Here, we explored the molecular mechanisms of how statins influence Abeta metabolism. Fluvastatin at clinical doses significantly reduced Abeta and amyloid precursor protein C-terminal fragment (APP-CTF) levels among APP metabolites in the brain of C57BL/6 mice. Chronic intracerebroventricular infusion of lysosomal inhibitors blocked these effects, indicating that up-regulation of the lysosomal degradation of endogenous APP-CTFs is involved in reduced Abeta production. Biochemical analysis suggested that this was mediated by enhanced trafficking of APP-CTFs from endosomes to lysosomes, associated with marked changes of Rab proteins, which regulate endosomal function. In primary neurons, fluvastatin enhanced the degradation of APP-CTFs through an isoprenoid-dependent mechanism. Because our previous study suggests additive effects of fluvastatin on Abeta metabolism, we examined Abeta clearance rates by using the brain efflux index method and found its increased rates at high Abeta levels from brain. As LRP1 in brain microvessels was increased, up-regulation of LRP1-mediated Abeta clearance at the blood-brain barrier might be involved. In cultured brain microvessel endothelial cells, fluvastatin increased LRP1 and the uptake of Abeta, which was blocked by LRP1 antagonists, through an isoprenoid-dependent mechanism. Overall, the present study demonstrated that fluvastatin reduced Abeta level by an isoprenoid-dependent mechanism. ... | |
| Record name | Fluvastatin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8366 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
93957-54-1, 155229-75-7, 93957-55-2 | |
| Record name | fluvastatin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758896 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3R,5S)-Fluvastatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201020962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fluvastatin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Fluvastatin sodium hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Fluvastatin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8366 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
MW: 433.46. White to pale yellow powder. Hygroscopic. MP: 194-197 °C. Soluble in water, ethanol, methanol /Fluvastatin sodium salt/ | |
| Record name | Fluvastatin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8366 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1S)-3-methyl-1-[[(2R)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid](/img/structure/B601040.png)






![(4R,5S)-2-(4-Methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid](/img/structure/B601052.png)




